molecular formula C28H29N3O5 B11639954 (5Z)-1-cyclohexyl-5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-1-cyclohexyl-5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11639954
M. Wt: 487.5 g/mol
InChI Key: DHRVRCUAVJXZBR-XLNRJJMWSA-N
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Description

(5Z)-1-CYCLOHEXYL-5-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a cyclohexyl group, an indole moiety, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-CYCLOHEXYL-5-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps:

    Formation of the Indole Moiety: The indole structure can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the 2-(2-METHOXYPHENOXY)ETHYL Group: This step can be achieved through a nucleophilic substitution reaction, where the indole nitrogen attacks an electrophilic carbon in the 2-(2-METHOXYPHENOXY)ETHYL halide.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Grignard reaction, where cyclohexyl magnesium bromide reacts with an appropriate electrophile.

    Formation of the DIAZINANE-2,4,6-TRIONE Core: This core structure can be synthesized through a cyclization reaction involving a urea derivative and a diketone under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of indole-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the diazinane trione core, potentially converting it to a diazinane diol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Diazinane diol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it a potential lead compound in drug discovery.

    Protein Binding: Its ability to interact with proteins can be exploited in the study of protein-ligand interactions.

Medicine

    Drug Development: The compound’s structure suggests potential pharmacological activity, and it could be explored as a therapeutic agent for various diseases.

    Diagnostics: It can be used in the development of diagnostic tools due to its ability to bind specific biomolecules.

Industry

    Polymer Synthesis: The compound can be used as a monomer or a cross-linking agent in the synthesis of polymers with unique properties.

    Coatings and Adhesives: Its chemical stability and reactivity make it suitable for use in high-performance coatings and adhesives.

Mechanism of Action

The mechanism by which (5Z)-1-CYCLOHEXYL-5-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In drug development, it may interact with specific receptors or ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-1-CYCLOHEXYL-5-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its combination of a cyclohexyl group, an indole moiety, and a diazinane trione core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H29N3O5

Molecular Weight

487.5 g/mol

IUPAC Name

(5Z)-1-cyclohexyl-5-[[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C28H29N3O5/c1-35-24-13-7-8-14-25(24)36-16-15-30-18-19(21-11-5-6-12-23(21)30)17-22-26(32)29-28(34)31(27(22)33)20-9-3-2-4-10-20/h5-8,11-14,17-18,20H,2-4,9-10,15-16H2,1H3,(H,29,32,34)/b22-17-

InChI Key

DHRVRCUAVJXZBR-XLNRJJMWSA-N

Isomeric SMILES

COC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)NC(=O)N(C4=O)C5CCCCC5

Canonical SMILES

COC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)N(C4=O)C5CCCCC5

Origin of Product

United States

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